(S)-2-((3,4-Dimethylisoxazol-5-yl)amino)pentanamide
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Overview
Description
(S)-2-((3,4-Dimethylisoxazol-5-yl)amino)pentanamide is a chiral compound featuring an isoxazole ring substituted with dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((3,4-Dimethylisoxazol-5-yl)amino)pentanamide typically involves the reaction of 3,4-dimethylisoxazole with an appropriate amine under controlled conditions. One common method includes the use of chiral phosphoric acid catalysis to achieve high regio- and stereoselectivity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((3,4-Dimethylisoxazol-5-yl)amino)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
(S)-2-((3,4-Dimethylisoxazol-5-yl)amino)pentanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-((3,4-Dimethylisoxazol-5-yl)amino)pentanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide: Shares the isoxazole ring structure but differs in functional groups.
N-3,4-Dimethylisoxazol-5-yl-N-sulfanilylacetamide: Another compound with a similar core structure but distinct substituents.
Uniqueness
(S)-2-((3,4-Dimethylisoxazol-5-yl)amino)pentanamide is unique due to its specific chiral configuration and the presence of the pentanamide group, which may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C10H17N3O2 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
(2S)-2-[(3,4-dimethyl-1,2-oxazol-5-yl)amino]pentanamide |
InChI |
InChI=1S/C10H17N3O2/c1-4-5-8(9(11)14)12-10-6(2)7(3)13-15-10/h8,12H,4-5H2,1-3H3,(H2,11,14)/t8-/m0/s1 |
InChI Key |
MLKQLNIJENUMSO-QMMMGPOBSA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)N)NC1=C(C(=NO1)C)C |
Canonical SMILES |
CCCC(C(=O)N)NC1=C(C(=NO1)C)C |
Origin of Product |
United States |
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